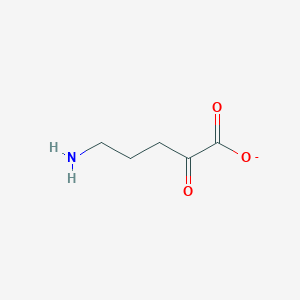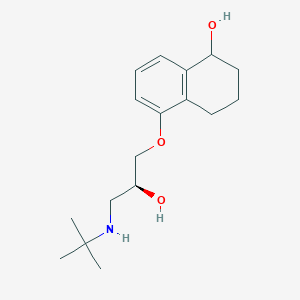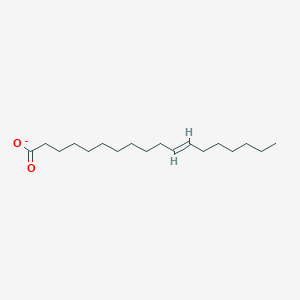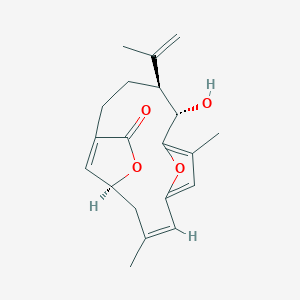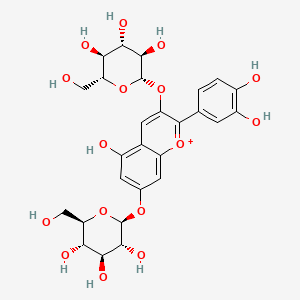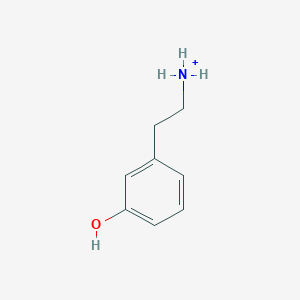
2-(3-Hydroxyphenyl)ethanaminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-tyraminium is an ammonium ion that is the conjugate acid of m-tyramine; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate acid of a m-tyramine.
Aplicaciones Científicas De Investigación
1. Applications in Chemistry and Biology
2-(3-Hydroxyphenyl)ethanaminium and its derivatives, such as 3-hydroxycoumarin, have gained attention in the realm of synthetic organic chemistry and in various biological fields. As precursor molecules, they are significant in industries like pharmaceuticals and agrochemicals. Their reactivity leads to the formation of various heterocyclic compounds with potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).
2. Role in Analytical Chemistry
Analytical methods focused on determining antioxidant activity extensively explore compounds like 2-(3-Hydroxyphenyl)ethanaminium. These methods are crucial in various fields, including food engineering and pharmaceuticals, due to the compound's involvement in antioxidant reactions and their kinetics, highlighting its importance in scientific research (Munteanu & Apetrei, 2021).
3. Environmental Remediation
The compound and its related structures have been explored for their utility in environmental management. Hydroxyapatite, structurally similar to 2-(3-Hydroxyphenyl)ethanaminium, showcases promising applications in treating air, water, and soil pollution due to its adsorption capacities, acid-base adjustability, and ion-exchange capability, underscoring the potential of phenyl ethanaminium derivatives in environmental cleanup activities (Ibrahim et al., 2020).
Propiedades
Nombre del producto |
2-(3-Hydroxyphenyl)ethanaminium |
|---|---|
Fórmula molecular |
C8H12NO+ |
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
2-(3-hydroxyphenyl)ethylazanium |
InChI |
InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2/p+1 |
Clave InChI |
GHFGJTVYMNRGBY-UHFFFAOYSA-O |
SMILES canónico |
C1=CC(=CC(=C1)O)CC[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





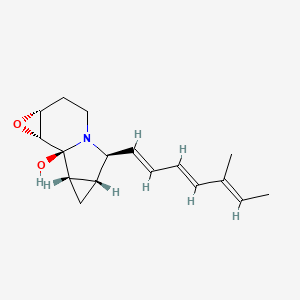

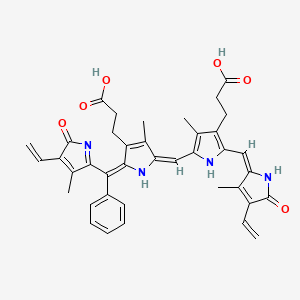
![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)


